molecular formula C15H13NO4S B8741395 3-(3-Phenylsulfamoylphenyl)acrylic acid

3-(3-Phenylsulfamoylphenyl)acrylic acid

Cat. No.: B8741395
M. Wt: 303.3 g/mol
InChI Key: ALGZPROJSRYPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenylsulfamoylphenyl)acrylic acid is a chemical compound known for its unique structure and diverse applications It is characterized by the presence of a phenylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid typically involves the reaction of 3-(phenylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction of the phenylsulfamoyl group can yield amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products:

Scientific Research Applications

3-(3-Phenylsulfamoylphenyl)acrylic acid has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Phenylsulfamoylphenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as histone deacetylases (HDACs), leading to altered gene expression and induction of apoptosis in cancer cells. The compound’s sulfonamide group plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

    Belinostat: A histone deacetylase inhibitor with a similar sulfonamide structure.

    Sulfasalazine: An anti-inflammatory drug with a sulfonamide moiety.

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

Comparison: 3-(3-Phenylsulfamoylphenyl)acrylic acid is unique due to its combination of a phenylsulfamoyl group with a prop-2-enoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other sulfonamide-containing compounds.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)

InChI Key

ALGZPROJSRYPIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (4a) (0.220 g, 0.69 mmol) was dissolved in methanol (3 ml), 1N NaOH (2.08 ml, 2.08 mmol) was added and the resultant solution was stirred at ambient temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was acidified with 10% HCl and stirred for 30 min. The precipitated solid was filtered, washed with water and dried in desiccator over P2O5 to give the title compound as a white solid (0.173 g, 82%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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